Cas no 84964-24-9 (1-(3-Bromophenyl)piperidine)

1-(3-Bromophenyl)piperidine is a brominated aromatic compound featuring a piperidine moiety, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. The presence of the bromine substituent at the meta position of the phenyl ring enhances its reactivity, making it valuable for cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. Its piperidine group contributes to structural diversity in drug discovery, particularly in the development of bioactive molecules targeting neurological and therapeutic applications. The compound's well-defined structure and stability under standard conditions ensure consistent performance in synthetic workflows. It is typically handled under inert conditions to preserve its integrity for high-precision applications.
1-(3-Bromophenyl)piperidine structure
1-(3-Bromophenyl)piperidine structure
Product name:1-(3-Bromophenyl)piperidine
CAS No:84964-24-9
MF:C11H14BrN
MW:240.139562129974
MDL:MFCD04108532
CID:820448
PubChem ID:4961269

1-(3-Bromophenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Bromophenyl)piperidine
    • 1-(3-BROMO-PHENYL)-PIPERIDINE
    • (3-bromophenyl)piperidine
    • 1-Piperidino-3-bromobenzene
    • 3-(N-piperidyl)bromobenzene
    • n-(3-bromophenyl)piperidine
    • SBB099227
    • ST2414982
    • Y4222
    • 1-(3-Bromophenyl)piperidine (ACI)
    • MDL: MFCD04108532
    • Inchi: 1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
    • InChI Key: PMTXPOLLPCSCBE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(N2CCCCC2)C=CC=1

Computed Properties

  • Exact Mass: 239.03100
  • Monoisotopic Mass: 239.03096 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2
  • Molecular Weight: 240.14
  • XLogP3: 3.7

Experimental Properties

  • PSA: 3.24000
  • LogP: 3.50440

1-(3-Bromophenyl)piperidine Security Information

1-(3-Bromophenyl)piperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(3-Bromophenyl)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B678310-50mg
1-(3-Bromophenyl)piperidine
84964-24-9
50mg
$ 65.00 2022-06-06
Enamine
EN300-201313-0.5g
1-(3-bromophenyl)piperidine
84964-24-9
0.5g
$36.0 2023-09-16
Enamine
EN300-201313-0.25g
1-(3-bromophenyl)piperidine
84964-24-9
0.25g
$34.0 2023-09-16
Enamine
EN300-201313-2.5g
1-(3-bromophenyl)piperidine
84964-24-9
2.5g
$69.0 2023-09-16
abcr
AB224624-25g
1-(3-Bromophenyl)piperidine, 96%; .
84964-24-9 96%
25g
€818.90 2023-09-13
Apollo Scientific
OR52751-1g
1-(3-Bromophenyl)piperidine
84964-24-9 96%
1g
£44.00 2025-02-20
abcr
AB224624-5 g
1-(3-Bromophenyl)piperidine, 96%; .
84964-24-9 96%
5g
€254.50 2023-06-22
abcr
AB224624-10 g
1-(3-Bromophenyl)piperidine, 96%; .
84964-24-9 96%
10g
€429.60 2023-06-22
eNovation Chemicals LLC
Y1047632-5g
1-(3-Bromophenyl)piperidine
84964-24-9 97%
5g
$115 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BR722-5g
1-(3-Bromophenyl)piperidine
84964-24-9 96%
5g
1071.0CNY 2021-08-04

1-(3-Bromophenyl)piperidine Production Method

Synthetic Routes 1

Reaction Conditions
Reference
Neurotropic and psychotropic agents. CLXIX. Reactions of 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin with piperidine and some further nucleophiles
Protiva, Miroslav; Sindelar, Karel; Valenta, Vladimir; Holubek, Jiri; Svatek, Emil; et al, Collection of Czechoslovak Chemical Communications, 1982, 47(11), 3094-113

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium dodecyl sulfate Solvents: Water ;  5 min, 80 °C
1.2 80 °C; cooled
Reference
Selective Functionalization of sp3 C-H Bonds Adjacent to Nitrogen Using (Diacetoxyiodo)benzene (DIB)
Shu, Xing-Zhong; Xia, Xiao-Feng; Yang, Yan-Fang; Ji, Ke-Gong; Liu, Xue-Yuan; et al, Journal of Organic Chemistry, 2009, 74(19), 7464-7469

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP ;  15 min, 80 - 90 °C
1.2 1 h, 80 - 90 °C
Reference
Palladium-catalyzed selective amination of haloaromatics on KF-alumina surface
Basu, Basudeb; Das, Pralay; Nanda, Ashish K.; Das, Sajal; Sarkar, Sajal, Synlett, 2005, (8), 1275-1278

Synthetic Routes 4

Reaction Conditions
1.1 Solvents: Sulfolane ;  4 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 10, rt
Reference
Transition Metal-Free Synthesis of meta-Bromo- and meta-Trifluoromethylanilines from Cyclopentanones by a Cascade Reaction
Staudt, Markus; Cetin, Adnan; Bunch, Lennart, Chemistry - A European Journal, 2022, 28(10),

Synthetic Routes 5

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  4.5 h, 80 °C
Reference
PSNCBAM-1 analogs: Structural evolutions and allosteric properties at cannabinoid CB1 receptor
Meini, Serena ; Gado, Francesca; Stevenson, Lesley A.; Digiacomo, Maria; Saba, Alessandro; et al, European Journal of Medicinal Chemistry, 2020, 203,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Sodium dodecyl sulfate Solvents: Water ;  5 min, 80 °C
1.2 80 °C; 80 °C → rt
Reference
Platinum/Scandium-Cocatalyzed Cascade Cyclization and Ring-Opening Reaction of Tertiary Amines with Substituted Salicylaldehydes to Synthesize 3-(Aminoalkyl)coumarins
Xia, Xiao-Feng; Shu, Xing-Zhong; Ji, Ke-Gong; Shaukat, Ali; Liu, Xue-Yuan; et al, Journal of Organic Chemistry, 2011, 76(1), 342-345

Synthetic Routes 7

Reaction Conditions
Reference
Pharmacodynamic 3-amino-11-phenyl-6,11-dihydrodibenzo[b,e]thiepin derivatives
, Czechoslovakia, , ,

1-(3-Bromophenyl)piperidine Raw materials

1-(3-Bromophenyl)piperidine Preparation Products

Additional information on 1-(3-Bromophenyl)piperidine

Recent Advances in the Study of 1-(3-Bromophenyl)piperidine (CAS: 84964-24-9) in Chemical Biology and Pharmaceutical Research

1-(3-Bromophenyl)piperidine (CAS: 84964-24-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This piperidine derivative, characterized by a bromophenyl substituent, has been explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders and as a building block for more complex therapeutic agents. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for novel drug candidates.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-(3-Bromophenyl)piperidine as a precursor in the synthesis of sigma-1 receptor ligands. The research highlighted its utility in creating compounds with high affinity for sigma-1 receptors, which are implicated in neuroprotection, pain modulation, and psychiatric disorders. The study employed a combination of computational docking and in vitro assays to demonstrate the compound's potential in designing new therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Another significant development was reported in a 2024 paper in Bioorganic & Medicinal Chemistry Letters, where researchers explored the antimicrobial properties of 1-(3-Bromophenyl)piperidine derivatives. The study synthesized a series of analogs and evaluated their efficacy against drug-resistant bacterial strains, including MRSA and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for developing new antibiotics in the face of rising antimicrobial resistance.

In addition to its pharmacological applications, 1-(3-Bromophenyl)piperidine has also been studied for its chemical properties. A recent investigation published in Organic & Biomolecular Chemistry detailed a novel, high-yield synthesis route for this compound using palladium-catalyzed cross-coupling reactions. This method offers improved efficiency and scalability, which could facilitate its broader use in industrial and academic research settings.

Looking ahead, the versatility of 1-(3-Bromophenyl)piperidine continues to inspire new research directions. Ongoing studies are exploring its potential in cancer therapy, particularly as a component of targeted drug delivery systems. Preliminary findings suggest that its structural features may enhance the bioavailability and specificity of anticancer agents, though further in vivo studies are needed to validate these effects.

In conclusion, 1-(3-Bromophenyl)piperidine (CAS: 84964-24-9) represents a valuable compound in the toolkit of medicinal chemists and pharmacologists. Its diverse applications—from CNS disorders to antimicrobial resistance—highlight its significance in contemporary research. As synthetic methodologies advance and our understanding of its biological interactions deepens, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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